what is the role of 15-keto-prostaglandin e2-d4 in research
what is the role of 15-keto-prostaglandin e2-d4 in research
An In-Depth Technical Guide to the Role of 15-keto-prostaglandin E2-d4 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-keto-prostaglandin E2-d4 (15-keto-PGE2-d4) is the deuterated form of 15-keto-prostaglandin E2 (15-keto-PGE2), a key metabolite of the inflammatory mediator prostaglandin (B15479496) E2 (PGE2). The primary role of 15-keto-PGE2-d4 in research is as an internal standard for the accurate quantification of endogenous 15-keto-PGE2 in various biological matrices by mass spectrometry.[1] This guide delves into the multifaceted roles of its non-deuterated counterpart, 15-keto-PGE2, in diverse research fields, highlighting its signaling pathways, experimental methodologies, and quantitative data.
Core Biological Functions and Research Applications
Formerly considered an inactive metabolite of PGE2, recent studies have illuminated the bioactive properties of 15-keto-PGE2, revealing its involvement in crucial physiological and pathological processes.
Signaling Pathways
15-keto-PGE2 exerts its effects through multiple signaling pathways:
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EP Receptor Modulation: 15-keto-PGE2 can bind to and activate E prostanoid (EP) receptors, specifically EP2 and EP4.[2] This interaction can lead to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[3] It is suggested that 15-keto-PGE2 may act as a biased or partial agonist, potentially serving to terminate PGE2-evoked signaling.[1][3]
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PPAR-γ Activation: Evidence suggests that 15-keto-PGE2 can stimulate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in lipid metabolism and inflammation.
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STAT3 Signaling Inhibition: In the context of cancer, 15-keto-PGE2 has been shown to suppress the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[4] This is achieved through the covalent modification of cysteine residues on the STAT3 protein, which inhibits its phosphorylation, dimerization, and nuclear translocation.[4]
Research Applications
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Kidney Biology: 15-keto-PGE2 is involved in maintaining kidney homeostasis. Studies in zebrafish have shown that elevated levels of 15-keto-PGE2 can disrupt glomerular vascularization by causing defects in the intercalation between podocytes and endothelial cells, ultimately reducing the glomerular filtration barrier's surface area.[2] These effects were reversible through the blockade of EP2 and EP4 receptors.[2]
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Inflammation and Immunology: 15-keto-PGE2 exhibits anti-inflammatory properties. It has been shown to inhibit the proliferation of human CD4+ T cells in a concentration-dependent manner.[1] Furthermore, in a mouse model of LPS-induced sepsis, administration of 15-keto-PGE2 reduced mortality.[1]
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Cancer Research: A significant area of research for 15-keto-PGE2 is its anti-carcinogenic activity, particularly in breast cancer. By inhibiting the STAT3 signaling pathway, 15-keto-PGE2 can suppress the migration, clonogenicity, and xenograft tumor growth of breast cancer cells.[4]
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Biomarker Discovery: The levels of 15-keto-PGE2 and its downstream metabolite, 13,14-dihydro-15-keto-PGE2, are being investigated as potential biomarkers for various pathological conditions, including chronic inflammation and certain types of cancer.[5]
Quantitative Data
The following tables summarize key quantitative data from various studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (EP2) | HEK | 0.117 µM | [1] |
| IC50 (EP4) | HEK | 2.82 µM | [1] |
| EC50 (cAMP formation via EP2) | HEK | 0.137 µM | [1] |
| EC50 (cAMP formation via EP4) | HEK | 0.426 µM | [1] |
| Ki (EP2) | CHO | 2.6 µM | [1] |
| Ki (EP4) | CHO | 15 µM | [1] |
| EC50 (adenylate cyclase via EP2) | CHO | 1.8 µM | [1] |
| EC50 (adenylate cyclase via EP4) | CHO | >33 µM | [1] |
| Experimental Model | Treatment/Dose | Observed Effect | Reference |
| Transgenic Zebrafish Embryos | 500 µM 15-keto-PGE2 | Perturbed glomerular vascularization | [2] |
| Mouse Model of Sepsis | 15 mg/kg 15-keto-PGE2 | Reduced mortality | [1] |
| Human CD4+ T cells | Concentration-dependent | Inhibition of proliferation | [1] |
| Breast Cancer Xenograft (MDA-MB-231) | Subcutaneous injection | Attenuated tumor growth | [4] |
Experimental Protocols
Detailed experimental protocols are typically found in the full-text publications. The following provides an overview of key methodologies used in 15-keto-PGE2 research.
Quantification of 15-keto-PGE2 using 15-keto-PGE2-d4
The primary application of 15-keto-PGE2-d4 is as an internal standard for stable isotope dilution mass spectrometry.
In Vivo Zebrafish Model for Kidney Function
This protocol is used to assess the in vivo effects of 15-keto-PGE2 on kidney development.
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Animal Model: Transgenic zebrafish embryos are utilized.
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Pharmacological Treatment: Embryos are exposed to a solution of 500 µM 15-keto-PGE2. To test for receptor specificity, co-treatment with 20 µM EP receptor antagonists can be performed.[2]
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Fixation and Imaging: After the exposure period, embryos are fixed.
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Analysis: Confocal microscopy is used for high-resolution imaging of the glomeruli. Morphological analysis is then conducted to assess parameters such as glomerular vascularization and the integrity of the filtration barrier.[2]
Cell-Based Assays for Signaling Pathway Analysis
These assays are employed to dissect the molecular mechanisms of 15-keto-PGE2 action.
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Receptor Binding and Activation:
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Cell Lines: HEK or CHO cells expressing specific EP receptors (e.g., EP2, EP4) are used.[1]
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Treatment: Cells are treated with varying concentrations of 15-keto-PGE2.
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Analysis:
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Binding Affinity (Ki, IC50): Determined through competitive binding assays.
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Functional Activity (EC50): Assessed by measuring downstream signaling molecules like cAMP or through adenylate cyclase activity assays.[1]
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STAT3 Inhibition Assay:
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Cell Lines: Human mammary epithelial cells transfected with H-ras (MCF10A-ras) or breast cancer cell lines (e.g., MDA-MB-231) are used.[4]
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Treatment: Cells are treated with 15-keto-PGE2.
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Analysis:
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Western Blot: To measure the phosphorylation levels of STAT3 (p-STAT3).
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Immunofluorescence/Nuclear Fractionation: To assess the nuclear translocation of STAT3.
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EMSA/Reporter Assays: To determine STAT3 DNA binding and transcriptional activity.
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Migration and Clonogenicity Assays: To evaluate the functional consequences of STAT3 inhibition.[4]
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Conclusion
15-keto-prostaglandin E2-d4 is an indispensable tool for the precise quantification of its biologically active, non-deuterated form, 15-keto-PGE2. Research has transitioned from viewing 15-keto-PGE2 as an inactive metabolite to recognizing it as a significant signaling molecule with therapeutic potential. Its roles in modulating EP receptor and STAT3 signaling pathways have established it as a molecule of interest in kidney disease, inflammation, and oncology. Future research will likely continue to unravel the complexities of its biological functions and explore its utility as both a biomarker and a therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
